N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-methyl-acetamide
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Overview
Description
N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-methyl-acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and functional groups such as chloro-acetyl and methyl-acetamide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-methyl-acetamide typically involves the reaction of piperidine with chloroacetyl chloride and N-methylacetamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Step 1: Piperidine is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the intermediate 1-(2-chloroacetyl)piperidine.
Step 2: The intermediate is then reacted with N-methylacetamide under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-methyl-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the amide bond.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Oxidation Reactions: Oxidized derivatives of the compound.
Reduction Reactions: Reduced forms of the compound.
Hydrolysis: Carboxylic acid and amine derivatives.
Scientific Research Applications
N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-methyl-acetamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-methyl-acetamide involves its interaction with specific molecular targets. The chloro-acetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide
- N-[1-(2-Chloro-acetyl)-azetidin-3-yl]-N-methyl-acetamide
- N-[1-(2-Chloro-acetyl)-morpholin-3-yl]-N-methyl-acetamide
Uniqueness
N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-methyl-acetamide is unique due to its specific structural features, such as the piperidine ring and the presence of both chloro-acetyl and methyl-acetamide groups. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[1-(2-chloroacetyl)piperidin-3-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O2/c1-8(14)12(2)9-4-3-5-13(7-9)10(15)6-11/h9H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHZJQWOBKYKJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCCN(C1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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